molecular formula C11H15NO2S B1499023 (3-(Hydroxymethyl)piperidin-1-yl)(thiophen-3-yl)methanone CAS No. 916791-30-5

(3-(Hydroxymethyl)piperidin-1-yl)(thiophen-3-yl)methanone

Cat. No.: B1499023
CAS No.: 916791-30-5
M. Wt: 225.31 g/mol
InChI Key: ZOQNJFMZWPRUCS-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for naming complex heterocyclic structures containing multiple functional groups. According to the Chemical Abstracts Service registry, the official systematic name is [3-(Hydroxymethyl)-1-piperidinyl]-3-thienylmethanone. This nomenclature precisely describes the structural components and their connectivity within the molecule.

The structural representation reveals a compound consisting of a six-membered piperidine ring substituted at the 3-position with a hydroxymethyl group (-CH2OH) and at the 1-position (nitrogen) with a carbonyl group that connects to a thiophene ring at the 3-position. The thiophene component is systematically referred to as "3-thienyl" in the nomenclature, indicating the point of attachment to the carbonyl carbon. The complete structural formula demonstrates the presence of eleven carbon atoms, fifteen hydrogen atoms, one nitrogen atom, two oxygen atoms, and one sulfur atom arranged in a specific three-dimensional configuration.

The molecular structure can be represented through multiple standardized formats, including the International Chemical Identifier (InChI) notation: InChI=1S/C11H15NO2S/c13-7-9-2-1-4-12(6-9)11(14)10-3-5-15-8-10/h3,5,8-9,13H,1-2,4,6-7H2. This notation provides a unique, machine-readable representation that precisely defines the molecular connectivity and stereochemical information. The corresponding InChI Key, ZOQNJFMZWPRUCS-UHFFFAOYSA-N, serves as a compressed hash version of the full InChI string, facilitating database searches and cross-referencing.

Alternative Chemical Designations and Registry Identifiers

The compound is recognized under multiple alternative chemical designations across various chemical databases and registry systems. The primary Chemical Abstracts Service Registry Number is 916791-30-5, which serves as the definitive identifier for this specific molecular structure. This registry number ensures unambiguous identification across global chemical databases and regulatory systems.

Alternative systematic names include several variations that reflect different nomenclature approaches while describing the same molecular structure. These include (3-(Hydroxymethyl)piperidin-1-yl)(thiophen-3-yl)methanone, [3-(hydroxymethyl)piperidin-1-yl]-thiophen-3-ylmethanone, and 3-(Hydroxymethyl)piperidin-1-ylmethanone. The variation in naming conventions reflects differences in punctuation, capitalization, and bracketing preferences among different chemical databases and publications.

The compound is catalogued in major chemical databases with specific identifiers. In the PubChem database, it is assigned Compound Identifier 43422291. The United States Environmental Protection Agency CompTox Chemicals Dashboard assigns it the identifier DTXSID50656016. These database-specific identifiers facilitate cross-referencing and ensure consistent identification across different information systems used by researchers and regulatory agencies.

The Simplified Molecular Input Line Entry System representation provides another standardized format: O=C(C1=CSC=C1)N2CCCC(CO)C2. This linear notation system allows for compact representation of the molecular structure in text-based formats and enables computational processing and database searching. The canonical version ensures consistent representation regardless of the order in which atoms are numbered during structure input.

Molecular Formula and Weight Analysis

The molecular formula of (3-(Hydroxymethyl)piperidin-1-yl)(thiophen-3-yl)methanone is C11H15NO2S, representing a compound with a total of thirty atoms distributed across five different elements. This empirical formula provides essential information for stoichiometric calculations, mass spectrometry interpretation, and computational modeling studies.

Table 1: Elemental Composition Analysis

Element Symbol Count Atomic Weight (amu) Contribution to Molecular Weight (amu) Percentage by Mass
Carbon C 11 12.011 132.121 58.66%
Hydrogen H 15 1.008 15.120 6.71%
Nitrogen N 1 14.007 14.007 6.22%
Oxygen O 2 15.999 31.998 14.20%
Sulfur S 1 32.065 32.065 14.23%
Total 30 225.311 100.00%

The molecular weight of 225.31 grams per mole positions this compound within a range typical of small to medium-sized organic molecules with potential pharmaceutical relevance. This molecular weight is significant for determining bioavailability parameters, membrane permeability characteristics, and formulation considerations in potential therapeutic applications.

The presence of heteroatoms (nitrogen, oxygen, and sulfur) within the molecular framework contributes approximately 34.65% of the total molecular weight, indicating a substantial heteroatomic content that influences the compound's physical and chemical properties. The nitrogen atom in the piperidine ring contributes basic character to the molecule, while the oxygen atoms in the hydroxyl and carbonyl groups provide sites for hydrogen bonding interactions. The sulfur atom in the thiophene ring contributes to the electronic properties and potential binding interactions with biological targets.

Properties

IUPAC Name

[3-(hydroxymethyl)piperidin-1-yl]-thiophen-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2S/c13-7-9-2-1-4-12(6-9)11(14)10-3-5-15-8-10/h3,5,8-9,13H,1-2,4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOQNJFMZWPRUCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CSC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50656016
Record name [3-(Hydroxymethyl)piperidin-1-yl](thiophen-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50656016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916791-30-5
Record name [3-(Hydroxymethyl)-1-piperidinyl]-3-thienylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=916791-30-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-(Hydroxymethyl)piperidin-1-yl](thiophen-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50656016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Protection of 3-(Hydroxymethyl)piperidine

The hydroxymethyl group on the piperidine ring is commonly protected using Boc (tert-butoxycarbonyl) protection on the nitrogen and conversion of the hydroxyl to a tosylate or mesylate to facilitate substitution reactions. For example, Boc-protection under basic conditions yields tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate, which can be further activated.

Activation of Thiophene-3-carboxylic Acid

Thiophene-3-carboxylic acid is activated for amide bond formation typically by conversion to its acid chloride or using coupling reagents such as:

  • 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
  • 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with dimethyl sulfoxide (DMSO)
  • 1,1'-carbonyldiimidazole (CDI)

These reagents facilitate efficient coupling with the piperidinyl amine under mild conditions.

Amide Bond Formation

The key step is the formation of the amide bond between the piperidinyl amine and the activated thiophene-3-carboxylic acid derivative. This is generally performed in polar aprotic solvents such as DMSO or acetonitrile, often in the presence of a base like N,N-diisopropylethylamine (DIPEA) to scavenge the generated acid.

Typical conditions include stirring the amine and acid (or acid derivative) with the coupling reagent at room temperature or slightly elevated temperatures (up to 100 °C) for several hours to overnight.

Deprotection and Purification

Following amide formation, the Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane), and any tosylate or mesylate protecting groups on the hydroxyl are cleaved if present.

The final compound is purified by standard chromatographic techniques, including preparative HPLC, to achieve high purity.

Representative Synthetic Route Example

Step Reagents/Conditions Description Outcome
1 Boc2O, base (e.g., NaHCO3), solvent (e.g., dioxane/water) Boc-protection of 3-(hydroxymethyl)piperidine tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate
2 MsCl or TsCl, base (e.g., triethylamine) Conversion of hydroxyl to mesylate/tosylate Activated intermediate for substitution
3 Thiophene-3-carboxylic acid, HATU or EDC, DIPEA, DMSO or MeCN Amide bond formation between piperidine and thiophene acid derivative Protected amide intermediate
4 TFA in DCM or other acid Deprotection of Boc group and hydroxyl protecting groups (3-(Hydroxymethyl)piperidin-1-yl)(thiophen-3-yl)methanone
5 Chromatography (HPLC) Purification Pure target compound

Research Findings and Optimization Notes

  • The use of Boc protection on the piperidine nitrogen is crucial to prevent side reactions during coupling and to improve the overall yield and purity of the final product.
  • Activation of the hydroxymethyl group as a tosylate or mesylate facilitates nucleophilic substitution reactions, enabling diversification of the piperidine substituent if desired.
  • Among coupling reagents, HATU and EDC have been demonstrated to provide high coupling efficiency with minimal racemization or side reactions, especially in the presence of DIPEA.
  • Reaction conditions such as temperature and solvent choice impact the reaction rate and yield. Mild heating (up to 100 °C) can accelerate coupling without compromising selectivity.
  • Final deprotection steps require careful control to avoid degradation of sensitive functional groups, particularly the thiophene ring.

Summary Table of Key Reagents and Conditions

Reagent/Step Purpose Typical Conditions Notes
Boc2O Nitrogen protection Basic aqueous-organic solvent, rt Protects piperidine nitrogen
MsCl or TsCl Hydroxyl activation NEt3, DCM, 0 °C to rt Enables nucleophilic substitution
HATU or EDC + DIPEA Amide coupling DMSO or MeCN, rt to 100 °C Efficient amide bond formation
TFA in DCM Boc deprotection Acidic conditions, rt Removes Boc group
Preparative HPLC Purification Various solvent systems Ensures high purity

Chemical Reactions Analysis

Types of Reactions

(3-(Hydroxymethyl)piperidin-1-yl)(thiophen-3-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The carbonyl group in the methanone linkage can be reduced to an alcohol.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of (3-Carboxypiperidin-1-yl)-thiophen-3-yl-methanone.

    Reduction: Formation of (3-Hydroxymethyl-piperidin-1-yl)-thiophen-3-yl-methanol.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

(3-(Hydroxymethyl)piperidin-1-yl)(thiophen-3-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (3-(Hydroxymethyl)piperidin-1-yl)(thiophen-3-yl)methanone involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares (3-(Hydroxymethyl)piperidin-1-yl)(thiophen-3-yl)methanone with key analogs, focusing on structural variations, physicochemical properties, and reported biological activities.

Structural Variations and Physicochemical Properties

Compound Name/ID Core Structure Modifications Molecular Weight (g/mol) XLogP Key Substituents Reference
Target Compound Piperidine, thiophen-3-yl Not reported 3-Hydroxymethyl on piperidine
T160-0605 Piperidine, thiophen-3-yl 397.51 4-Fluorophenylmethyl-imidazole side chain
CHEMBL344 Piperidine, pyrazole 391.463 3.7 2,4-Difluorophenylmethyl, 2-methylpropyl on pyrazole
(R)-3-Hydroxypyrrolidin-1-yl(3-methylthiophen-2-yl)methanone Pyrrolidine, thiophen-2-yl Not reported 3-Hydroxy on pyrrolidine, 3-methyl on thiophene
Patent Compound (11β-HSD1 inhibitor) Piperidine, thiophen-3-yl Not reported Pyrazole-4-yl substituent on thiophene
6j () Pyridine, thiophen-3-yl Not reported Piperazine-1-carbonyl, nitro group on phenyl

Key Observations:

  • Piperidine vs.
  • Substituent Effects:
    • Fluorinated groups (e.g., 2,4-difluorophenylmethyl in CHEMBL344 ) enhance lipophilicity (XLogP = 3.7), likely improving membrane permeability but reducing aqueous solubility.
    • Heterocyclic substituents (e.g., imidazole in T160-0605 or pyrazole in the patent compound ) may facilitate hydrogen bonding or π-π interactions with target proteins.
  • Thiophene Position: Thiophen-3-yl in the target compound vs.

Biological Activity

The compound (3-(Hydroxymethyl)piperidin-1-yl)(thiophen-3-yl)methanone is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent studies and findings.

  • Molecular Formula : C11H15NO2S
  • Molecular Weight : 225.3073 g/mol
  • Structural Characteristics : The compound features a piperidine ring substituted with a hydroxymethyl group and a thiophene moiety, which may contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds similar to (3-(Hydroxymethyl)piperidin-1-yl)(thiophen-3-yl)methanone exhibit various biological activities, including antimicrobial, antiviral, and anticancer properties. The following sections detail specific findings related to these activities.

Antimicrobial Activity

Several studies have investigated the antimicrobial potential of piperidine derivatives. For instance, derivatives with thiophene structures have shown significant activity against Gram-positive and Gram-negative bacteria.

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus50 µg/mL
Compound BEscherichia coli100 µg/mL

These findings suggest that (3-(Hydroxymethyl)piperidin-1-yl)(thiophen-3-yl)methanone may possess similar antimicrobial properties due to its structural analogies with other effective compounds .

Antiviral Activity

A related study focused on the activity of piperidine-substituted thiophene derivatives against HIV. The most potent compounds exhibited EC50 values ranging from 6.02 to 23.9 nmol/L against various HIV strains. The mechanism of action involves inhibition of reverse transcriptase, which is crucial for viral replication . This suggests that (3-(Hydroxymethyl)piperidin-1-yl)(thiophen-3-yl)methanone could be further explored as a potential antiviral agent.

Anticancer Activity

Research has also highlighted the anticancer potential of piperidine derivatives. For instance, certain compounds have shown efficacy in inducing apoptosis in cancer cell lines, demonstrating IC50 values as low as 1 µM . The presence of the thiophene ring is believed to enhance the cytotoxic effects by interacting with cellular pathways involved in cell proliferation and survival.

The biological activity of (3-(Hydroxymethyl)piperidin-1-yl)(thiophen-3-yl)methanone can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds may inhibit key enzymes involved in microbial metabolism or viral replication.
  • Cellular Interaction : The compound's structure allows it to interact with cellular receptors or pathways that regulate apoptosis and cell cycle progression.
  • Hydrophobic Interactions : The thiophene moiety enhances hydrophobic interactions, potentially leading to increased membrane permeability and bioavailability.

Case Studies

  • Antimicrobial Efficacy Study : A study conducted on a series of piperidine derivatives demonstrated that compounds with thiophene substitutions had enhanced activity against resistant bacterial strains .
  • Antiviral Screening : In vitro assays revealed that certain piperidine-thiophene compounds effectively inhibited HIV replication, positioning them as candidates for further development as antiretroviral therapies .
  • Cytotoxicity Tests : A recent investigation into the cytotoxic effects of related compounds showed promising results in reducing tumor cell viability, indicating potential applications in cancer therapy .

Q & A

Basic: What are the optimal synthetic routes for (3-(Hydroxymethyl)piperidin-1-yl)(thiophen-3-yl)methanone?

The synthesis typically involves coupling the hydroxymethylpiperidine moiety with the thiophene-carbonyl fragment. A validated approach includes:

  • Coupling Reagents : Use carbodiimide-based reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) as a catalyst in dichloromethane (DCM) or DMF. This method minimizes side reactions and improves yield .
  • Stepwise Functionalization : First, activate the carboxylic acid derivative of thiophene-3-carboxylic acid, then react with 3-(hydroxymethyl)piperidine under inert conditions. Monitor progress via TLC or HPLC .

Basic: Which spectroscopic and analytical techniques are most effective for structural characterization?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR are critical for confirming the piperidine-thiophene linkage. Key signals include the hydroxymethyl proton (δ ~3.5–4.0 ppm) and the thiophene carbonyl carbon (δ ~190–200 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF confirms molecular mass (e.g., [M+H]+^+ peak). Fragmentation patterns help verify substituent positions .
  • IR Spectroscopy : Detect carbonyl stretching (~1650–1700 cm1^{-1}) and hydroxyl groups (~3200–3600 cm1^{-1}) .

Advanced: How can researchers resolve contradictions in reaction yields when introducing substituents to the thiophene ring?

  • Mechanistic Analysis : Use DFT calculations to model electronic effects of substituents (e.g., electron-withdrawing groups may slow acylation). Cross-reference with experimental yields .
  • Condition Screening : Optimize solvent polarity (e.g., switch from DCM to THF for bulky substituents) and temperature. For example, steric hindrance may require elevated temperatures (60–80°C) .
  • Byproduct Identification : Employ LC-MS or GC-MS to detect undesired intermediates, then adjust protecting groups or catalysts .

Advanced: What strategies optimize catalytic systems for synthesizing derivatives with enhanced bioactivity?

  • Cross-Coupling Catalysts : For thiophene modification, use Pd(PPh3_3)4_4/CuI systems in Sonogashira or Suzuki-Miyaura reactions. Ensure anhydrous conditions and degassed solvents to prevent catalyst poisoning .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the piperidine nitrogen. Additives like DIPEA (diisopropylethylamine) improve coupling efficiency .
  • High-Throughput Screening : Test ligand libraries (e.g., phosphine ligands) to identify optimal catalytic pairs for specific derivatization goals .

Basic: What safety precautions are critical when handling this compound?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential irritancy .
  • Ventilation : Conduct reactions in a fume hood to minimize inhalation of volatile intermediates (e.g., thiophene derivatives) .
  • Storage : Store under inert gas (N2_2 or Ar) at 2–8°C to prevent hydrolysis of the hydroxymethyl group .

Advanced: How to design in vitro assays to evaluate its mechanism of action in biological systems?

  • Target Identification : Use molecular docking studies to predict interactions with enzymes (e.g., kinases) or receptors. Prioritize targets with conserved binding pockets for piperidine/thiophene motifs .
  • Assay Conditions :
    • Enzymatic Inhibition : Measure IC50_{50} values via fluorometric or colorimetric assays (e.g., ATPase activity). Include positive controls (e.g., staurosporine for kinases) .
    • Cellular Uptake : Use fluorescently tagged analogs and confocal microscopy to track subcellular localization .
  • Data Validation : Replicate results across multiple cell lines (e.g., HEK293, HeLa) and use siRNA knockdown to confirm target specificity .

Advanced: How can computational methods predict the compound’s reactivity in novel reaction environments?

  • Molecular Dynamics (MD) Simulations : Model solvation effects in polar vs. nonpolar solvents to predict reaction pathways .
  • Quantum Mechanical Calculations : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the piperidine and thiophene rings .
  • Transition State Analysis : Use DFT to optimize reaction coordinates for key steps (e.g., acylation or ring-opening) and compare with experimental kinetic data .

Basic: What chromatographic methods are suitable for purity assessment?

  • HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% formic acid). Monitor at 254 nm for aromatic/thiophene absorption .
  • GC-MS : Ideal for volatile byproducts; derivatize the hydroxymethyl group with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) if needed .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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(3-(Hydroxymethyl)piperidin-1-yl)(thiophen-3-yl)methanone
Reactant of Route 2
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(3-(Hydroxymethyl)piperidin-1-yl)(thiophen-3-yl)methanone

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